Glucose isomerase from Streptomyces rubiginosus is an enzyme that catalyzes the conversion of glucose to fructose, a process that is crucial in various biochemical applications, particularly in the food industry for sweetener production. This enzyme is classified as an isomerase, specifically a glucosidase, which facilitates the rearrangement of molecular structures without adding or removing any atoms. The enzyme's ability to efficiently convert glucose into fructose makes it a valuable biocatalyst in industrial processes.
Streptomyces rubiginosus is a species of bacteria belonging to the genus Streptomyces, which is known for its ability to produce a wide range of bioactive compounds, including antibiotics and enzymes. The glucose isomerase produced by this organism is classified under the Enzyme Commission number EC 5.3.1.5, indicating its role in the interconversion of aldoses and ketoses.
The production of glucose isomerase typically involves fermentation processes using Streptomyces rubiginosus. The bacteria are cultured under aerobic conditions, often in a medium supplemented with glucose or starch, which serves as the carbon source. The optimal conditions for enzyme production generally include a temperature range of 30 to 37 degrees Celsius and a pH around 7.0 to 8.0.
The primary reaction catalyzed by glucose isomerase involves the conversion of D-glucose to D-fructose:
The reaction typically requires specific conditions:
The mechanism involves several steps:
Glucose isomerase from Streptomyces rubiginosus has several scientific and industrial applications:
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